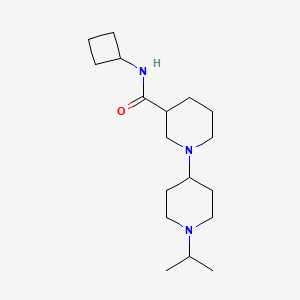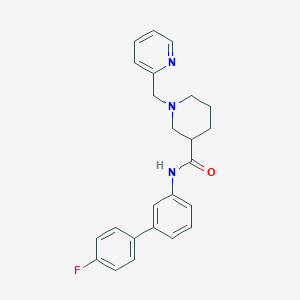![molecular formula C16H24N2O3 B6140246 tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate, also known as Boc-DAPC, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a carbamate derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of drug discovery, particularly in the development of new therapeutic agents for the treatment of various diseases. In
Mechanism of Action
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to the active site of these enzymes. This binding prevents the degradation of neurotransmitters, leading to increased levels of these molecules in the brain. Additionally, this compound has been reported to have antioxidant properties, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and dopamine in the brain, which can have positive effects on cognitive function and mood. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It can be expensive to synthesize and its solubility in water is limited, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate. One potential application is in the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound could be studied for its potential effects on other enzymes and pathways in the body. Further research could also explore the potential of this compound as an antioxidant and anti-inflammatory agent. Overall, this compound has significant potential for further study and development in the field of drug discovery.
Synthesis Methods
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate can be synthesized using various methods, including the reaction of tert-butyl carbamate with 4-(3-bromoacetyl)phenyl-3-oxopropionic acid followed by the reaction with dimethylamine. Another method involves the reaction of tert-butyl carbamate with 4-(3-chloroacetyl)phenyl-3-oxopropionic acid followed by the reaction with dimethylamine. These methods have been reported to yield high purity and good yields of this compound.
Scientific Research Applications
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters and their inhibition can lead to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
tert-butyl N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-9-6-12(7-10-13)8-11-14(19)18(4)5/h6-7,9-10H,8,11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBBHKUKYCFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)
![2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6140258.png)
